molecular formula C57H104O9 B13439851 Tri[(16-hydroxy)oleoyl]glycerol

Tri[(16-hydroxy)oleoyl]glycerol

Cat. No.: B13439851
M. Wt: 933.4 g/mol
InChI Key: AHVSXRZCBLACAT-ZLUULJOASA-N
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Description

Tri[(16-hydroxy)oleoyl]glycerol is a triglyceride formed by the esterification of glycerol with three molecules of 16-hydroxyoleic acid. This compound is a type of glycerolipid, which are essential components of biological membranes and energy storage molecules in living organisms .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tri[(16-hydroxy)oleoyl]glycerol typically involves the esterification of glycerol with 16-hydroxyoleic acid. This reaction can be catalyzed by acid or base catalysts. The process involves heating glycerol and 16-hydroxyoleic acid in the presence of a catalyst to form the ester bonds, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, the production of this compound can be achieved through interesterification processes. This involves the rearrangement of fatty acids on glycerol backbones, often using enzymes or chemical catalysts to achieve the desired product .

Properties

Molecular Formula

C57H104O9

Molecular Weight

933.4 g/mol

IUPAC Name

2,3-bis[[(Z)-16-hydroxyoctadec-9-enoyl]oxy]propyl (Z)-16-hydroxyoctadec-9-enoate

InChI

InChI=1S/C57H104O9/c1-4-51(58)43-37-31-25-19-13-7-10-16-22-28-34-40-46-55(61)64-49-54(66-57(63)48-42-36-30-24-18-12-9-15-21-27-33-39-45-53(60)6-3)50-65-56(62)47-41-35-29-23-17-11-8-14-20-26-32-38-44-52(59)5-2/h7-9,13-15,51-54,58-60H,4-6,10-12,16-50H2,1-3H3/b13-7-,14-8-,15-9-

InChI Key

AHVSXRZCBLACAT-ZLUULJOASA-N

Isomeric SMILES

CCC(O)CCCCC/C=C\CCCCCCCC(=O)OCC(OC(=O)CCCCCCC/C=C\CCCCCC(O)CC)COC(=O)CCCCCCC/C=C\CCCCCC(O)CC

Canonical SMILES

CCC(CCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCC(CC)O)OC(=O)CCCCCCCC=CCCCCCC(CC)O)O

Origin of Product

United States

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